molecular formula C14H18N4OS2 B2565289 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 1705751-96-7

1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2565289
CAS No.: 1705751-96-7
M. Wt: 322.45
InChI Key: RKIHUYXLGUCLIU-UHFFFAOYSA-N
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Description

1-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a hybrid heterocyclic architecture, incorporating both a thiazole and a thiophene ring system, a structural motif frequently investigated for its potential to interact with critical biological targets . Compounds containing the urea functional group, such as this one, are extensively explored as modulators of various enzymes, including fatty acid amide hydrolase (FAAH) . The presence of the 1,3-thiazole ring, a privileged scaffold in drug discovery, suggests potential for diverse bioactivity, often associated with antimicrobial and anticancer properties . Similarly, the thiophen-2-yl component is a common pharmacophore in developed anticancer agents, indicating this compound's utility in oncology research . Researchers can employ this compound as a key intermediate or a lead structure in developing novel therapeutic agents for diseases such as cancer, inflammatory conditions, and pain disorders . Its mechanism of action is likely mediated through targeted protein inhibition, potentially interacting with kinase domains or other enzymatic pockets, making it a valuable tool for probing cellular signaling pathways . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c19-13(17-12-4-2-7-20-12)16-9-11-3-1-6-18(10-11)14-15-5-8-21-14/h2,4-5,7-8,11H,1,3,6,9-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIHUYXLGUCLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, often involving alkylation or acylation reactions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea bridge is introduced via reaction between a thiophene-2-yl isocyanate and the piperidine-thiazole-methyl amine intermediate. This method is analogous to protocols used for structurally similar urea derivatives ( ):

  • Isocyanate Coupling : Thiophene-2-yl isocyanate reacts with the amine group on the piperidine-thiazole intermediate in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Workup : The reaction is quenched with aqueous ammonium chloride, followed by purification via column chromatography.

ParameterDetails
CatalystEt₃N
SolventDCM
Yield~65–75% ( )

Thiazole Ring

  • Electrophilic Substitution : The thiazole’s sulfur and nitrogen atoms facilitate reactions such as alkylation or halogenation. For example, bromination at the 4-position of thiazole enhances bioactivity ( ).

  • Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions, potentially forming complexes with catalytic or therapeutic applications ( ).

Urea Group

  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the urea bond hydrolyzes to yield primary amines and carbon dioxide ( ).

  • Cross-Coupling : The urea’s NH groups participate in hydrogen bonding, influencing molecular recognition in biological targets ( ).

Post-Synthetic Modifications

  • N-Alkylation : The piperidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, enhancing lipophilicity ().

  • Sulfonylation : Reaction with sulfonyl chlorides introduces sulfonamide groups, diversifying pharmacological properties ().

ModificationReagentsApplication
N-AlkylationMethyl iodide, K₂CO₃Bioavailability enhancement
SulfonylationTosyl chloride, pyridineAntibacterial activity

Mechanistic Insights

  • Urea Formation Mechanism :

    • Nucleophilic attack by the piperidine-methyl amine on the isocyanate’s carbonyl carbon.

    • Proton transfer and elimination of CO₂, stabilized by Et₃N ( ).

  • Thiazole Cyclization : Brominated intermediates undergo intramolecular cyclization via thiourea’s sulfur nucleophile, forming the thiazole ring ( ).

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data), with decomposition observed at higher temperatures ( ).

  • Photodegradation : Exposure to UV light induces cleavage of the urea bond, necessitating storage in amber vials ().

Comparative Reaction Efficiency

MethodCatalystYield (%)Purity (%)
Isocyanate couplingEt₃N7298
Carbamate routeDMAP5890
Microwave-assistedNone8599

Microwave-assisted synthesis significantly improves yield and reduces reaction time ( ).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives, including 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea, in anticancer therapy. The compound's structure allows for interactions with specific molecular targets, potentially inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Urease Inhibition

The compound's thiourea moiety is known for its role as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. The inhibition of urease by thiourea derivatives has been extensively studied, demonstrating significant biological activity against urease . The synthesis of novel urease inhibitors continues to be a focus in pharmaceutical research, with this compound being a potential candidate due to its structural characteristics.

Antifungal Properties

Thiophene-containing compounds have been recognized for their antifungal activity. The incorporation of thiophene into the structure of this compound may enhance its efficacy against fungal pathogens . Studies have shown that derivatives of thiophene exhibit favorable activity against various fungal strains, suggesting that this compound could be developed further for antifungal applications.

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for agrochemical development. Compounds containing thiazole and thiophene rings have been explored for their potential as herbicides and fungicides due to their ability to disrupt biological processes in pests and pathogens .

Mechanistic Studies

The investigation into the mechanisms of action for compounds like this compound is critical for understanding their biological effects. Research has indicated that such compounds can interact with specific enzymes or receptors, modulating their activity and leading to various biochemical responses . Understanding these interactions can aid in the design of more effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The exploration of structure–activity relationships (SAR) is essential in medicinal chemistry to optimize the efficacy of new compounds. The distinct functional groups present in this compound provide a foundation for SAR studies aimed at identifying which modifications enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the active sites of proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Thiophene vs. Phenyl/Other Aromatic Groups

  • The thiophen-2-yl group in the target compound may enhance π-π stacking compared to phenyl (e.g., Z603-7041) or pyridine (7n) due to sulfur’s polarizability. However, fluorophenyl (Z603-7041) or trifluoromethylphenyl (7n) groups could improve metabolic stability .

Piperidine vs. Piperazine

  • Piperidine (saturated 6-membered ring with one nitrogen) in the target compound confers lower basicity than piperazine (two nitrogens, as in 9i). This difference may influence solubility, membrane permeability, and off-target interactions .

Linker Modifications

Research Findings and Data

Physicochemical Properties

  • LogP (estimated) : ~2.8 (target compound) vs. ~3.1 (AB5), reflecting the sulfonyl group’s polar contribution in AB5 .
  • Hydrogen Bond Donors/Acceptors: Target compound (2 donors, 5 acceptors) vs. Z603-7041 (2 donors, 3 acceptors), suggesting stronger hydrogen-bonding capacity in the former .

Biological Activity

The compound 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea is a member of the thiazole and thiourea family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N4S2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}_{2}

This structure features a thiazole ring, a piperidine moiety, and a thiophenyl group, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in multiple therapeutic areas:

  • Antimicrobial Activity :
    • Compounds containing thiourea and thiazole groups have demonstrated significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Properties :
    • Research indicates that thiazole-containing compounds exhibit anticancer activity. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines such as U937 and THP-1 . The mechanism often involves the inhibition of specific enzymes related to cancer progression.
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .
  • Antiviral Activity :
    • Some studies suggest that compounds with similar structures possess antiviral properties, making them candidates for further exploration in the treatment of viral infections .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which is crucial for its anticancer and antimicrobial activities.
  • Receptor Modulation : Binding to specific receptors can alter cellular signaling pathways, leading to therapeutic effects in inflammation and infection .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Study A Demonstrated significant antibacterial activity against S. aureus with MIC values ranging from 16.23 μM.
Study B Reported cytotoxic effects on U937 cells with lower cytotoxicity towards THP-1 cells compared to standard drugs like etoposide.
Study C Investigated anti-inflammatory effects in animal models, showing reduced levels of inflammatory markers.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Thiazole and Piperidine Intermediates : Utilizing reagents such as thionyl chloride and coupling agents to form the desired rings.
  • Coupling Reactions : The final coupling step often involves the use of thiophenes or other aromatic systems under controlled conditions to yield high-purity products.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea?

The synthesis typically involves a multi-step approach:

  • Step 1 : React 1,3-thiazol-2-amine with a piperidin-3-ylmethyl precursor under reflux in an inert solvent (e.g., toluene or dichloromethane) with a base like triethylamine to form the thiazol-piperidine intermediate .
  • Step 2 : Introduce the thiophen-2-yl group via a urea-forming reaction. A common method is coupling the intermediate with thiophen-2-yl isocyanate or via a carbodiimide-mediated reaction (e.g., using HOBt/TBTU in DMF) to ensure regioselectivity .
  • Purification : Crystallization from ethanol–acetic acid (2:1) mixtures is effective for isolating the final product .

Basic: How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the piperidine and thiophene rings. Pay attention to urea NH protons (δ 8.5–9.5 ppm) and thiazole/thiophene aromatic signals .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks. For example, urea derivatives often form intramolecular H-bonds between the urea NH and thiazole/thiophene sulfur atoms .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to potential release of volatile amines or isocyanates .
  • Waste disposal : Neutralize residual reagents (e.g., isocyanates) with aqueous sodium bicarbonate before disposal .
  • Toxicity screening : Conduct preliminary assays (e.g., zebrafish embryo toxicity) to assess acute hazards, as thiourea derivatives may exhibit neurotoxic or hepatotoxic effects .

Advanced: How can computational methods predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., adenosine A2A receptor). Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with residues like Asn253 or Glu169 .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Analyze RMSD and RMSF plots to identify flexible regions .
  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate permeability (LogP), CYP450 inhibition, and hERG channel liability .

Advanced: How should researchers address contradictions in reported synthesis yields or purity?

  • Comparative analysis : Replicate conflicting protocols under controlled conditions (e.g., solvent purity, inert atmosphere). For example, yields may vary due to trace moisture in solvents during urea formation .
  • DoE optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). A Central Composite Design (CCD) can optimize reaction time and catalyst loading .
  • Validation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. 1^1H NMR integration) to rule out impurities .

Advanced: What strategies enhance regioselectivity in modifying the thiazole or thiophene moieties?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate thiophene at the 5-position, followed by electrophilic quenching (e.g., iodine or boronic esters) .
  • Protecting groups : Temporarily block reactive sites on the thiazole (e.g., Boc-protection of the piperidine nitrogen) before functionalizing the thiophene ring .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by accelerating reaction kinetics under controlled microwave conditions (80–120°C, 30 min) .

Advanced: How can reaction path search methods improve synthesis design?

  • Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces for key intermediates. Identify low-energy pathways for urea bond formation .
  • Machine learning : Train models on existing urea derivative datasets (e.g., Cambridge Structural Database) to predict optimal solvents or catalysts. Tools like Chemputer can automate iterative testing .
  • In situ monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
  • Workflow bottlenecks : Address slow crystallization steps by switching to anti-solvent precipitation (e.g., adding heptane to DMF solutions) .
  • Process analytical technology (PAT) : Implement inline FTIR or particle size analyzers to maintain consistency in batch processes .

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